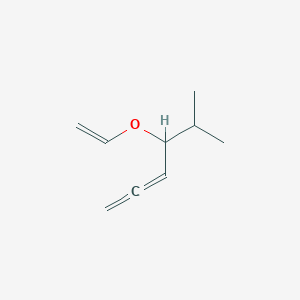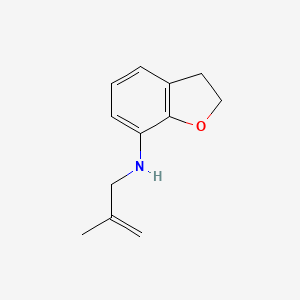![molecular formula C18H27N3O3S B14587876 N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide CAS No. 61486-44-0](/img/structure/B14587876.png)
N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a butyl group, a cyano group, and a sulfonyl amine group attached to a hexanamide backbone. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Reduction: The nitro group is reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Sulfonylation: The amine group is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Amidation: Finally, the cyano group is introduced, and the compound is converted to the desired hexanamide structure through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic ring undergoes substitution with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.
作用機序
The mechanism of action of N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide involves its interaction with specific molecular targets and pathways. The sulfonyl amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyano group can participate in nucleophilic addition reactions, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-Cyanoacetamides: These compounds share the cyanoacetamide structure and are used in the synthesis of heterocyclic compounds.
Sulfonyl Amines: Compounds with sulfonyl amine groups are known for their biological activity and are used in pharmaceuticals.
Hexanamides: These compounds have a similar hexanamide backbone and are used in various chemical syntheses.
Uniqueness
N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry and potential for various industrial and research applications.
特性
CAS番号 |
61486-44-0 |
|---|---|
分子式 |
C18H27N3O3S |
分子量 |
365.5 g/mol |
IUPAC名 |
N-butyl-6-cyano-2-[(4-methylphenyl)sulfonylamino]hexanamide |
InChI |
InChI=1S/C18H27N3O3S/c1-3-4-14-20-18(22)17(8-6-5-7-13-19)21-25(23,24)16-11-9-15(2)10-12-16/h9-12,17,21H,3-8,14H2,1-2H3,(H,20,22) |
InChIキー |
AQSPQOPXCNNMRP-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)C(CCCCC#N)NS(=O)(=O)C1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


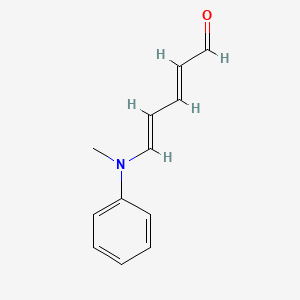
![N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine](/img/structure/B14587801.png)
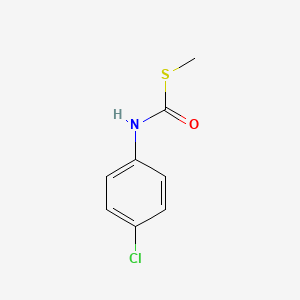
![1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14587806.png)

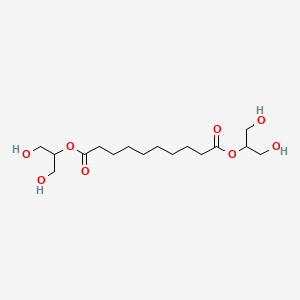
![Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]-](/img/structure/B14587838.png)

![3-Chloro-3-methyl-1-phenyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14587857.png)
![1-Heptyl-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14587865.png)
![2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14587873.png)
![Thieno[2,3-b]quinoline, 2,3-dihydro-4,7-dimethyl-](/img/structure/B14587877.png)
